1-(Dimethoxymethyl)-4-nitrobenzene
Description
1-(Dimethoxymethyl)-4-nitrobenzene is a nitroaromatic compound featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 1-position of the nitrobenzene ring. The dimethoxymethyl group, an electron-donating substituent, likely influences the electronic environment of the aromatic ring, modulating reactivity and physical properties. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions and serve as intermediates in organic synthesis and materials science.
Properties
CAS No. |
881-67-4 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO4/c1-13-9(14-2)7-3-5-8(6-4-7)10(11)12/h3-6,9H,1-2H3 |
InChI Key |
MFVJTNDASLLDEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural analogs vary in substituents at the 1-position, affecting molecular weight, polarity, and electronic characteristics:
Key Observations :
Reactivity Trends :
- Aliphatic substituents (e.g., diethoxymethyl ) facilitate higher yields in nucleophilic substitutions due to reduced steric hindrance.
- Aromatic substituents (e.g., diphenylmethyl ) may hinder reactivity in coupling reactions but enhance thermal stability.
- Diazomethyl groups enable rapid functionalization but require careful handling due to instability.
Spectroscopic and Solvatochromic Properties
IR/NMR Data :
Solvatochromism :
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